N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride
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Overview
Description
N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride typically involves multiple stepsThe reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as magnesium turnings and concentrated aqueous ammonia .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solution-phase parallel synthesis and high throughput evaluation to identify the most efficient synthetic routes .
Chemical Reactions Analysis
Types of Reactions
N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to nitro or other oxidized forms.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives .
Scientific Research Applications
N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-aminopyrimidin-4(3H)-one derivatives
- 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidine derivatives
- 5,6-disubstituted 2-aminopyrimidin-4(3H)-ones
Uniqueness
N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride is unique due to its specific structural features, such as the combination of the pyrimidine core with the azepane ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1803589-75-4 |
---|---|
Molecular Formula |
C12H24Cl3N5 |
Molecular Weight |
344.7 |
Purity |
95 |
Origin of Product |
United States |
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